Cas no 10569-12-7 (Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-)

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- structure
10569-12-7 structure
商品名:Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-
CAS番号:10569-12-7
MF:C22H28O5
メガワット:372.45472
CID:1162522
PubChem ID:11975378

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- 化学的及び物理的性質

名前と識別子

    • Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-
    • Tetrahydro-2α,5β-bis(3,4-dimethoxyphenyl)-3β,4α-dimethylfuran
    • Galgravin
    • (2R,3S,4S,5S)-2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran
    • (2S,3R,4S,5S)-2,5-Bis(3,4-dimethoxyphenyl)-3,4-dimethyltetrahydrofuran
    • Ganschisandrin
    • Veraguensin
    • (+)-Veraguensin
    • Saucernetin
    • Galbelgin
    • 10569-12-7
    • BDBM50021522
    • F92798
    • AKOS040762657
    • HY-N9884
    • (-)-Galbelgin
    • CS-0204071
    • CHEMBL56917
    • (2S,3S,4S,5S)-2,5-bis(3,4-dimethoxyphenyl)-3,4-dimethyloxolane
    • 2,5-Bis-(3,4-dimethoxy-phenyl)-3,4-dimethyl-tetrahydro-furan
    • Tetrahydro-2alpha,5beta-bis(3,4-dimethoxyphenyl)-3beta,4alpha-dimethylfuran
    • DA-53473
    • インチ: InChI=1S/C22H28O5/c1-13-14(2)22(16-8-10-18(24-4)20(12-16)26-6)27-21(13)15-7-9-17(23-3)19(11-15)25-5/h7-14,21-22H,1-6H3/t13-,14-,21-,22-/m0/s1
    • InChIKey: JLJAVUZBHSLLJL-WJWAULOUSA-N
    • ほほえんだ: CC1C(C(OC1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC)C

計算された属性

  • せいみつぶんしりょう: 372.19374
  • どういたいしつりょう: 372.194
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 27
  • 回転可能化学結合数: 6
  • 複雑さ: 418
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 46.2A^2
  • 疎水性パラメータ計算基準値(XlogP): 2.936

じっけんとくせい

  • 密度みつど: 1.1±0.1 g/cm3
  • ふってん: 479.1±45.0 °C at 760 mmHg
  • フラッシュポイント: 190.4±28.6 °C
  • PSA: 46.15
  • じょうきあつ: 0.0±1.2 mmHg at 25°C

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- セキュリティ情報

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TargetMol Chemicals
TN5434-5 mg
Galbelgin
10569-12-7 98%
5mg
¥ 3,230 2023-07-11
TargetMol Chemicals
TN5434-5mg
Galbelgin
10569-12-7
5mg
¥ 3230 2024-07-20
TargetMol Chemicals
TN5434-1 mL * 10 mM (in DMSO)
Galbelgin
10569-12-7 98%
1 mL * 10 mM (in DMSO)
¥ 3330 2023-09-15
TargetMol Chemicals
TN5434-1 ml * 10 mm
Galbelgin
10569-12-7
1 ml * 10 mm
¥ 3330 2024-07-20

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)- 関連文献

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-,(2S,3S,4S,5S)-に関する追加情報

Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-, (2S,3S,4S,5S)-

Furan derivatives have long been of interest in organic chemistry due to their unique electronic properties and structural versatility. Among these derivatives, Furan, 2,5-bis(3,4-dimethoxyphenyl)tetrahydro-3,4-dimethyl-, (2S,3S,4S,5S)-, with CAS No. 10569-12-7 stands out as a compound with significant potential in various applications. This compound is a tetrahydrofuran derivative substituted with two 3,4-dimethoxyphenyl groups at the 2 and 5 positions of the furan ring and two methyl groups at the 3 and 4 positions. The stereochemistry of this compound is defined by its (2S,3S,4S,5S) configuration.

The synthesis of this compound involves a series of carefully designed reactions to achieve the desired stereochemistry and substitution pattern. Recent advancements in asymmetric synthesis have enabled the construction of this molecule with high enantiomeric excess (ee), making it a valuable chiral building block for further chemical transformations. The use of transition metal catalysts and chiral ligands has been pivotal in achieving the desired stereochemical outcome during the synthesis process.

One of the most intriguing aspects of Furan derivatives is their ability to engage in various types of chemical reactivity due to the electron-rich nature of the furan ring. In particular, Furan derivatives are known to undergo Diels-Alder reactions efficiently under thermal or Lewis acid catalyzed conditions. This reactivity has been exploited in recent studies to construct complex molecular frameworks with high precision.

In addition to its role as a building block in organic synthesis, Furan derivatives have also shown promise in biological systems. For instance, certain Furan-based compounds have demonstrated anti-inflammatory and antioxidant properties in vitro. These findings suggest that Furan derivatives could be explored further as potential leads for drug development.

The study of Furan derivatives has also extended into materials science. Due to their conjugated π-systems and ability to form stable radicals under certain conditions, Furan-based materials have been investigated for applications in organic electronics and photovoltaics.

Recent research has focused on understanding the photophysical properties of Furan derivatives, particularly their emission characteristics under UV light excitation. This knowledge is crucial for designing novel optoelectronic materials with tailored properties.

In conclusion, Furan derivatives, such as Furan tetrahydro-3 ,4-dimethyl-(2 S ,3 S ,4 S ,5 S ), continue to be a subject of intense research due to their structural diversity and functional versatility.

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